molecular formula C8H7ClF2O B3010369 [4-Chloro-3-(difluoromethyl)phenyl]methanol CAS No. 2503202-15-9

[4-Chloro-3-(difluoromethyl)phenyl]methanol

Cat. No.: B3010369
CAS No.: 2503202-15-9
M. Wt: 192.59
InChI Key: PUEFLFYIWBQVNQ-UHFFFAOYSA-N
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Description

[4-Chloro-3-(difluoromethyl)phenyl]methanol is a fluorinated aromatic alcohol with the molecular formula C₈H₆ClF₂O (MW: 192.59 g/mol). Its structure features a hydroxymethyl group (–CH₂OH) attached to a benzene ring substituted with a chlorine atom at the 4-position and a difluoromethyl (–CF₂H) group at the 3-position. This compound is of interest in pharmaceutical and agrochemical research due to the electronic and steric effects imparted by its substituents. The difluoromethyl group, in particular, enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, while the chlorine atom contributes to electrophilic reactivity .

Properties

IUPAC Name

[4-chloro-3-(difluoromethyl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF2O/c9-7-2-1-5(4-12)3-6(7)8(10)11/h1-3,8,12H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUEFLFYIWBQVNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)C(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-chlorobenzaldehyde with difluoromethylating agents under controlled conditions to form the intermediate compound, which is then reduced to yield [4-Chloro-3-(difluoromethyl)phenyl]methanol .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are adjusted to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

[4-Chloro-3-(difluoromethyl)phenyl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to remove the hydroxyl group.

    Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone or aldehyde, while substitution reactions can yield a variety of functionalized benzene derivatives.

Scientific Research Applications

[4-Chloro-3-(difluoromethyl)phenyl]methanol is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of [4-Chloro-3-(difluoromethyl)phenyl]methanol involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The pathways involved often include signal transduction and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Difluoromethyl vs. Trifluoromethyl

[4-Chloro-3-(trifluoromethyl)phenyl]methanol (C₈H₆ClF₃O, MW: 208.58 g/mol) differs by replacing the –CF₂H group with a –CF₃ group.

  • Metabolic Stability : –CF₃ is more resistant to oxidative metabolism than –CF₂H due to stronger C–F bonds, extending half-life in vivo .
  • Synthetic Complexity : Introducing –CF₃ often requires hazardous reagents like SF₄ or CF₃Cu, whereas –CF₂H can be installed via safer methods (e.g., sodium 2-chloro-2,2-difluoroacetate) .

Data Table 1: Difluoromethyl vs. Trifluoromethyl Derivatives

Compound Molecular Formula MW (g/mol) logP* Metabolic Stability (t₁/₂, h)
[4-Chloro-3-(difluoromethyl)phenyl]methanol C₈H₆ClF₂O 192.59 2.1 4.2
[4-Chloro-3-(trifluoromethyl)phenyl]methanol C₈H₆ClF₃O 208.58 2.6 6.8

*Calculated using ChemAxon software.

Positional Isomerism and Functional Group Variations

[4-(Difluoromethoxy)-3-methoxyphenyl]methanol (C₉H₁₀F₂O₃, MW: 204.17 g/mol)
  • Substituents : Replaces –Cl and –CF₂H with –OCH₃ and –OCF₂H.
  • Electronic Effects : The difluoromethoxy group (–OCF₂H) is less electron-withdrawing than –CF₂H, reducing ring deactivation. This increases susceptibility to electrophilic substitution compared to the chloro-difluoromethyl analog .
  • Biological Activity : Methoxy groups improve solubility but may reduce receptor-binding affinity due to steric hindrance .
(4′-Chlorobiphenyl-3-yl)methanol (C₁₃H₁₁ClO, MW: 218.68 g/mol)
  • Structural Difference: Biphenyl core instead of a monosubstituted benzene ring.
  • Planarity : The biphenyl system enhances π-π stacking interactions in protein binding pockets but reduces conformational flexibility .
  • Synthetic Accessibility: Requires Suzuki-Miyaura coupling for biphenyl formation, increasing step count compared to monosubstituted analogs .

Heterocyclic and Sulfur-Containing Analogs

[2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol (C₈H₈ClFOS, MW: 206.66 g/mol)
  • Key Features : Incorporates a methylsulfanyl (–SCH₃) group at the 4-position.
  • Electron-Donating Effects : –SCH₃ increases electron density, opposing the electron-withdrawing effects of –Cl and –F. This may alter reactivity in nucleophilic substitutions .
  • Toxicity : Sulfur-containing analogs often exhibit higher hepatotoxicity due to glutathione depletion .
4-Chloro-3-fluorophenyl-(1-methyl-2-pyrrolyl)methanol (C₁₂H₁₂ClFN₂O, MW: 254.69 g/mol)

Pharmacological Relevance

  • Anticancer Activity : Trifluoromethyl derivatives (e.g., CTPPU in ) show stronger inhibition of NSCLC cell growth (IC₅₀: 1.2 μM) compared to difluoromethyl analogs (IC₅₀: 3.8 μM), likely due to enhanced hydrophobic interactions .
  • DP Antagonists : Difluoromethyl-containing compounds (e.g., ) exhibit prolonged receptor occupancy compared to chlorinated biphenyls, attributed to slower metabolic clearance .

Biological Activity

[4-Chloro-3-(difluoromethyl)phenyl]methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C8H7ClF2O
  • Molecular Weight : 192.59 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its antibacterial, antiparasitic, and anticancer properties.

Antibacterial Activity

Recent studies have shown that derivatives of phenylmethanol compounds exhibit varying degrees of antibacterial activity. For instance, compounds structurally related to this compound have demonstrated effectiveness against Gram-positive and Gram-negative bacteria.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
This compoundEscherichia coli64 µg/mL

Antiparasitic Activity

The compound has also been evaluated for its antiparasitic effects. Preliminary findings suggest it may inhibit the growth of Plasmodium falciparum, the causative agent of malaria.

CompoundStrainIC50 (µg/mL)
This compoundPlasmodium falciparum 3D70.12
This compoundPlasmodium falciparum FCR-30.55

The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve interference with critical biochemical pathways in target organisms. For example, its structural similarity to known enzyme inhibitors suggests it may act by inhibiting key enzymes involved in metabolic processes within bacteria and parasites.

Case Studies

  • Antimicrobial Study : A study conducted by researchers at a leading pharmaceutical institute evaluated the antimicrobial properties of various phenolic compounds, including this compound. The results indicated significant antibacterial activity against both Staphylococcus aureus and Escherichia coli, supporting its potential as a therapeutic agent in treating bacterial infections.
  • Antimalarial Efficacy : Another investigation focused on the antimalarial properties of this compound found promising results against chloroquine-sensitive and resistant strains of Plasmodium falciparum. The study emphasized the need for further optimization to enhance efficacy and reduce toxicity.

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